Ethyl 1-[2-(2-chlorophenoxy)acetyl]piperidine-4-carboxylate
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Overview
Description
Ethyl 1-[2-(2-chlorophenoxy)acetyl]piperidine-4-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of biological and pharmacological activities. This compound is characterized by the presence of a piperidine ring, a chlorophenoxy group, and an ester functional group, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-[2-(2-chlorophenoxy)acetyl]piperidine-4-carboxylate typically involves the following steps:
Formation of the Chlorophenoxy Acetyl Intermediate: The initial step involves the reaction of 2-chlorophenol with chloroacetyl chloride in the presence of a base such as triethylamine to form 2-(2-chlorophenoxy)acetyl chloride.
Acylation of Piperidine: The 2-(2-chlorophenoxy)acetyl chloride is then reacted with piperidine in the presence of a base like sodium carbonate to form 1-[2-(2-chlorophenoxy)acetyl]piperidine.
Esterification: The final step involves the esterification of 1-[2-(2-chlorophenoxy)acetyl]piperidine with ethanol in the presence of an acid catalyst such as sulfuric acid to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient and high-yield production. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[2-(2-chlorophenoxy)acetyl]piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy group, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
Ethyl 1-[2-(2-chlorophenoxy)acetyl]piperidine-4-carboxylate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new pharmaceuticals with piperidine-based structures.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 1-[2-(2-chlorophenoxy)acetyl]piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Ethyl 1-[2-(4-chlorophenoxy)acetyl]piperidine-4-carboxylate: Similar structure but with a different position of the chlorine atom on the phenoxy group.
Ethyl 1-[2-(2-bromophenoxy)acetyl]piperidine-4-carboxylate: Similar structure but with a bromine atom instead of chlorine.
Ethyl 1-[2-(2-fluorophenoxy)acetyl]piperidine-4-carboxylate: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
Ethyl 1-[2-(2-chlorophenoxy)acetyl]piperidine-4-carboxylate is unique due to the specific positioning of the chlorine atom on the phenoxy group, which can influence its chemical reactivity and biological activity
Properties
IUPAC Name |
ethyl 1-[2-(2-chlorophenoxy)acetyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClNO4/c1-2-21-16(20)12-7-9-18(10-8-12)15(19)11-22-14-6-4-3-5-13(14)17/h3-6,12H,2,7-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKZOCMJHAQTDET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)COC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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